molecular formula C6H14N2O2S B13223971 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide

2-(Pyrrolidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13223971
M. Wt: 178.26 g/mol
InChI Key: JQKSDLOQCNDCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)ethane-1-sulfonamide is a chemical compound that features a pyrrolidine ring attached to an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of pyrrolidine with ethane sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: Pyrrolidine and ethane sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Pyrrolidine is added to a solution of ethane sulfonyl chloride in an appropriate solvent (e.g., dichloromethane). The base is then added to the reaction mixture to facilitate the formation of the sulfonamide bond.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

2-(Pyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of the enzyme, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in pharmaceuticals.

    Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy.

    Prolinol: A derivative of pyrrolidine used in asymmetric synthesis.

Uniqueness

2-(Pyrrolidin-1-yl)ethane-1-sulfonamide is unique due to the presence of both a pyrrolidine ring and a sulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-pyrrolidin-1-ylethanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2,(H2,7,9,10)

InChI Key

JQKSDLOQCNDCMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.